molecular formula C9H8BrN3O2 B1433589 Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate CAS No. 1795534-02-9

Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1433589
CAS No.: 1795534-02-9
M. Wt: 270.08 g/mol
InChI Key: YLUKWNDHFDDSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate is a brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C9H8BrN3O2 . This compound features a fused imidazopyrimidine core structure, which is a privileged scaffold in the design of small molecule inhibitors. The bromine atom at the 3-position and the ethyl carboxylate at the 6-position provide two versatile handles for further functionalization via metal-catalyzed cross-coupling reactions and other transformations. Researchers value this reagent for constructing targeted libraries of heterocyclic compounds. The imidazo[1,5-a]pyrimidine scaffold is of particular note in the development of protein kinase inhibitors (PKIs) . Protein kinases are key regulators in cellular signaling and are important therapeutic targets in areas such as oncology . By serving as a synthetic intermediate, this bromo-ester can be used to generate analogs that potentially inhibit kinases like EGFR, B-Raf, and MEK, which are frequently disrupted in cancers such as non-small cell lung cancer and melanoma . The rigid, planar structure of the core allows for optimal interactions with enzyme binding sites. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop novel therapeutic candidates.

Properties

IUPAC Name

ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-4-7-11-3-6(10)5-13(7)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUKWNDHFDDSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795534-02-9
Record name ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Bromination of Imidazo[1,2-a]pyrimidine Derivatives Followed by Esterification

One common approach to synthesizing ethyl 3-bromoimidazo derivatives involves:

  • Starting Material Synthesis: Preparation of the imidazo[1,2-a]pyrimidine core, often from substituted aminopyrimidines via cyclization reactions.
  • Bromination: Introduction of the bromine atom at the 3-position using brominating agents such as N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane.
  • Esterification (Williamson Etherification): Treatment of the 3-bromoimidazo intermediate with sodium hydroxide and ethyl iodide in solvents such as toluene or xylene to install the ethyl ester group at the 6-carboxylate position.
  • Purification: Final purification by recrystallization or chromatography to ensure high purity of the product.

This method is described with emphasis on mild reaction conditions, ease of handling, and achieving high purity yields, making it suitable for laboratory-scale synthesis.

Cyclization of 2-Amino-5-bromopyrimidine with Chloroacetaldehyde

A related synthetic route involves the cyclization of 2-amino-5-bromopyrimidine with monochloroacetaldehyde aqueous solution under alkaline conditions:

  • Reaction Conditions: The reaction is carried out in solvents such as ethanol or water with alkali bases like sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate.
  • Temperature and Time: Typically maintained at 25–50 °C for 2 to 24 hours.
  • Workup: After reaction completion, the mixture is concentrated, extracted with ethyl acetate, washed, dried over anhydrous sodium sulfate, and subjected to rotary evaporation.
  • Purification: The crude product is recrystallized from a mixed solvent system of ethyl acetate and normal hexane (1:1 volume ratio) to obtain the pure 6-bromoimidazo[1,2-a]pyridine derivative.

This method yields the brominated imidazo fused ring with good yield (around 72%) and high purity, with melting points and NMR data confirming the structure.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Purification Notes
Bromination + Williamson Etherification Imidazo[1,2-a]pyrimidine derivative N-bromosuccinimide, NaOH, Ethyl iodide Room temp to reflux, organic solvents Not specified Recrystallization/Chromatography Mild conditions, standard organic synthesis
Cyclization of 2-amino-5-bromopyrimidine + chloroacetaldehyde 2-amino-5-bromopyrimidine, 40% monochloroacetaldehyde NaHCO3 or other alkali, ethanol/water 25–50 °C, 2–24 h 72 Recrystallization (ethyl acetate/hexane) High purity, scalable, gentle conditions
Condensation with β-diketones (related pyrimidines) Heterocyclic amines, β-diketones Acetic acid, ethanol, O2 atmosphere Reflux, 18 h 60–90 (related compounds) Crystallization Insight into fused pyrimidine synthesis

Detailed Research Findings and Notes

  • The cyclization method using 2-amino-5-bromopyrimidine and monochloroacetaldehyde is notable for its gentle reaction conditions and high reproducibility, making it suitable for industrial scale-up.
  • The choice of alkali base (sodium bicarbonate, sodium hydroxide, triethylamine, sodium carbonate) and solvent (ethanol, water, methanol) can be optimized depending on the scale and desired purity.
  • The bromination step using N-bromosuccinimide is a classical electrophilic aromatic substitution that allows regioselective introduction of bromine at the 3-position of the imidazo ring.
  • The Williamson etherification step is critical for installing the ethyl ester group, which enhances the compound's solubility and potential biological activity.
  • Purification by recrystallization from ethyl acetate and hexane mixtures consistently yields high-purity crystals suitable for further applications.
  • While related fused pyrimidine compounds can be synthesized via condensation with β-diketones and oxidative cyclization, these methods are less directly applicable but provide valuable mechanistic insights.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like TBHP or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate features a unique heterocyclic structure that positions it well for various chemical modifications. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

Anticancer Properties

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in cancer pathways. Studies have shown that:

  • Enzyme Inhibition : The compound has been studied for its potential effects on metabolic pathways involving kinases, suggesting its use in therapeutic applications for oncology and infectious diseases .
  • Cell Viability Assays : In vitro evaluations demonstrate that derivatives of this compound can significantly reduce cell viability in various cancer cell lines at low concentrations .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound and its derivatives:

  • A study highlighted its promising cytotoxic effects against multiple cancer cell lines, emphasizing the importance of structural modifications to enhance biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the imidazo ring significantly affect the biological activity of these compounds. For instance:

  • Compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against cancer cells.

Applications Beyond Oncology

Beyond its potential in cancer therapy, this compound may also find applications in:

  • Antiviral Research : Preliminary studies suggest that compounds within this class may inhibit viral replication.
  • Neuroprotective Agents : Some derivatives have shown promise in protecting neuronal cells from apoptosis.

Mechanism of Action

The mechanism of action of ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • Ring System Variations : Pyrazolo and triazolo derivatives exhibit greater synthetic flexibility for functionalization compared to tetrazolo analogs .
  • Substituent Effects : Bromine and chlorine atoms at positions 3 and 7 enhance reactivity for cross-coupling reactions , while trifluoromethyl groups improve lipophilicity and metabolic resistance .
  • Dihydro vs. Aromatic Rings : Dihydro derivatives (e.g., 4,7-dihydrotriazolo) show enhanced stability and distinct conformational properties, as seen in X-ray crystallography .

Multi-Component Reactions (MCRs)

  • Triazolo[1,5-a]pyrimidines: Synthesized via MCRs using 3-amino-1,2,4-triazole, aldehydes, and β-keto esters under catalytic conditions (e.g., Schiff base zinc(II) complexes) .
  • Pyrazolo[1,5-a]pyrimidines: Prepared via condensation of 5-aminopyrazoles with acylpyruvic esters, followed by decarboxylation .

Anticancer Potential

  • Pyrazolo[1,5-a]pyrimidine derivatives with fluorophenyl and nitrile groups (e.g., compounds 178d and 178f) exhibit antiproliferative activity against HepG2, MCF-7, A549, and Caco2 cell lines .
  • Triazolo[1,5-a]pyrimidine carboxamides show preliminary antiproliferative effects, though activity varies with substituents .

Receptor Modulation

  • Ethyl 2-(4-chlorophenyl)-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate derivatives act as CB2 cannabinoid receptor ligands, with pentyl chains enhancing receptor binding affinity .

Antimicrobial Activity

    Biological Activity

    Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

    Chemical Structure and Properties

    The compound has the molecular formula C9H8BrN3O2C_9H_8BrN_3O_2 and a molecular weight of approximately 269.10 g/mol. It typically appears as a solid at room temperature with a melting point between 95°C and 96°C. The presence of a bromine atom and a carboxylate group in its structure allows for various chemical reactions, including nucleophilic substitutions and functionalization, which can enhance its biological activity.

    This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The compound's mechanism of action may involve:

    • Inhibition of Enzyme Activity : It can inhibit various enzymes by binding to their active sites.
    • Modulation of Cell Signaling Pathways : The compound influences pathways related to cell proliferation and apoptosis .

    Anticancer Activity

    Recent studies have indicated that this compound may possess significant anticancer properties. For example, it has been shown to inhibit the growth of several cancer cell lines:

    Cell LineIC50 (µM)
    MCF-72.74
    HepG24.92
    A5491.96

    These values suggest that the compound is effective against various types of cancer cells, making it a potential candidate for further development in cancer therapeutics .

    Anti-inflammatory Activity

    In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. In vitro assays have shown that it inhibits cyclooxygenase-2 (COX-2) activity:

    CompoundIC50 (µM)Reference Drug (Celecoxib)
    This compound0.04 ± 0.090.04 ± 0.01

    This indicates comparable potency to established anti-inflammatory drugs, suggesting its potential in treating inflammatory conditions .

    Case Studies

    Several case studies have highlighted the biological activity of this compound:

    • Study on Anticancer Effects : A study involving the treatment of MCF-7 breast cancer cells revealed that the compound induces apoptosis through caspase activation pathways.
    • Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated significant reduction in inflammation when treated with the compound compared to control groups.

    Q & A

    Q. What are the standard synthesis protocols for Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate, and how can reaction conditions influence product purity?

    • Methodological Answer : A common synthesis route involves a multi-step condensation reaction. For example, heating ethyl 4,4,4-trifluoro-3-oxobutanoate (0.01 mol) with 4-bromobenzaldehyde (0.01 mol) and 5-aminotetrazole (0.01 mol) in ethanol under reflux for 12 hours, followed by solvent removal and purification via recrystallization from ethanol . Key factors affecting purity include:
    • Reagent stoichiometry : Maintaining a 1:1 molar ratio of reactants to minimize side products.
    • Catalyst use : Addition of p-toluenesulfonic acid (0.05 g) during the cyclization step to enhance reaction efficiency .
    • Crystallization conditions : Slow cooling of ethanol solutions yields single crystals suitable for X-ray diffraction .

    Q. How is the molecular conformation of this compound characterized, and what structural parameters are critical for reactivity?

    • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 113 K reveals a flattened envelope conformation in the pyrimidine ring (Cremer-Pople puckering parameters: Q = 0.125 Å, θ = 109.7°, φ = 11.7°) . Critical structural features include:
    • Dihedral angles : The tetrazole and bromophenyl rings are nearly perpendicular (84.3°), influencing steric interactions in substitution reactions .
    • Hydrogen bonding : Intermolecular N–H⋯N bonds (e.g., N3–H3⋯N4, 2.93 Å) stabilize crystal packing, which can affect solubility and melting points .

    Advanced Research Questions

    Q. How can reaction mechanisms involving this compound be elucidated using computational and experimental methods?

    • Methodological Answer : Mechanistic studies often combine:
    • Density Functional Theory (DFT) : To model transition states and intermediates during nucleophilic substitution at the C3 bromine site.
    • Kinetic isotope effects (KIE) : To confirm rate-determining steps, such as bromide displacement in SNAr reactions .
    • In situ NMR monitoring : To track intermediates in reactions with amines or thiols under controlled pH and temperature .

    Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

    • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. antiviral potency) can arise from:
    • Structural variations : Compare analogs (e.g., trifluoromethyl vs. cyano substituents) using SAR tables (Table 1).
    • Assay conditions : Standardize MIC testing (e.g., Staphylococcus aureus ATCC 25923, 37°C) to reduce variability .
    • Crystallographic validation : Ensure derivatives retain the flattened pyrimidine ring conformation, as deviations >0.2 Å in puckering (Q) reduce target binding .

    Table 1 : SAR of Imidazo[1,5-a]pyrimidine Derivatives

    Substituent (Position)Bioactivity (IC₅₀, μM)Conformational Stability (Q, Å)
    Br (C3)12.5 (Antimicrobial)0.125
    CF₃ (C5)8.2 (Antiviral)0.130
    CN (C6)18.9 (Inactive)0.142

    Q. How can regioselectivity challenges in synthesizing imidazo[1,5-a]pyrimidine analogs be addressed?

    • Methodological Answer : Regioselectivity in cyclization steps is controlled by:
    • Solvent polarity : Polar aprotic solvents (DMF) favor tetrazole ring closure over competing pathways .
    • Catalytic additives : Diisopropylammonium trifluoroacetate (TFA:DIPEA, 1:1) enhances yields of tetrazolo derivatives (≥78%) by stabilizing transition states .
    • Temperature gradients : Stepwise heating (60°C → 100°C) during Biginelli-like reactions minimizes side products like dihydro analogs .

    Data Contradiction Analysis

    Q. Why do X-ray crystallography and NMR data sometimes conflict in determining substituent orientations?

    • Methodological Answer : Dynamic processes (e.g., ring puckering at room temperature) may cause NMR signals to average multiple conformations, whereas SC-XRD captures static low-energy states. To reconcile
    • Variable-temperature NMR : Identify coalescence temperatures for conformational exchange.
    • Hirshfeld surface analysis : Compare experimental (XRD) and calculated (DFT) hydrogen-bonding networks .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.